3-cyano-N-(2-ethyl-6-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyano-N-(2-ethyl-6-methylphenyl)benzamide is an organic compound with the molecular formula C17H16N2O. It is a derivative of benzamide, characterized by the presence of a cyano group and a substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-N-(2-ethyl-6-methylphenyl)benzamide typically involves the cyanoacetylation of amines. One common method includes the reaction of 2-ethyl-6-methylaniline with cyanoacetic acid or its derivatives under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like triethylamine to facilitate the process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-cyano-N-(2-ethyl-6-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of benzamide oxides.
Reduction: Formation of 3-amino-N-(2-ethyl-6-methylphenyl)benzamide.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-cyano-N-(2-ethyl-6-methylphenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural similarity to bioactive molecules.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-cyano-N-(2-ethyl-6-methylphenyl)benzamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound may also modulate enzymatic activities and signaling pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
- 3-cyano-N-(2-methylphenyl)benzamide
- 3-cyano-N-(2-ethylphenyl)benzamide
- 3-cyano-N-(2,6-dimethylphenyl)benzamide
Comparison: 3-cyano-N-(2-ethyl-6-methylphenyl)benzamide is unique due to the presence of both ethyl and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets .
Properties
IUPAC Name |
3-cyano-N-(2-ethyl-6-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-3-14-8-4-6-12(2)16(14)19-17(20)15-9-5-7-13(10-15)11-18/h4-10H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCRFRQJJMPWQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=CC(=C2)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.